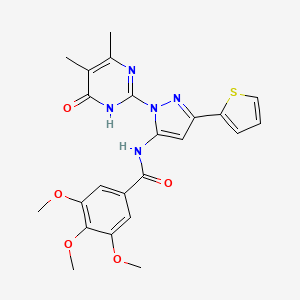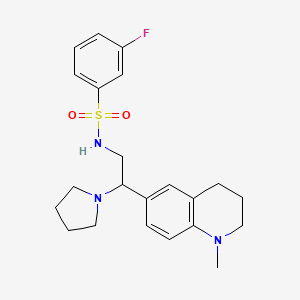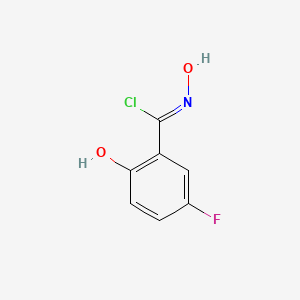
(Z)-5-fluoro-N,2-dihidroxi-benceno-1-carbonimidil cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is a chemical compound with a unique structure that includes a fluorine atom, hydroxyl groups, and a carbonimidoyl chloride group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonimidoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation-reduction reactions, potentially forming quinones or other oxidized products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Electrophilic Aromatic Substitution: Halogenating agents (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are used.
Major Products
The major products formed from these reactions include substituted amides, esters, quinones, and halogenated or nitrated aromatic compounds.
Mecanismo De Acción
The mechanism of action of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom and hydroxyl groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride.
2,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom and carbonimidoyl chloride group.
5-chloro-2-hydroxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. The combination of hydroxyl groups and the carbonimidoyl chloride group further distinguishes it from similar compounds, providing a versatile platform for chemical modifications and applications.
Propiedades
IUPAC Name |
(1Z)-5-fluoro-N,2-dihydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-7(10-12)5-3-4(9)1-2-6(5)11/h1-3,11-12H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLYKQGOCYAOX-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C(=N/O)/Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![4-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2456380.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2456384.png)
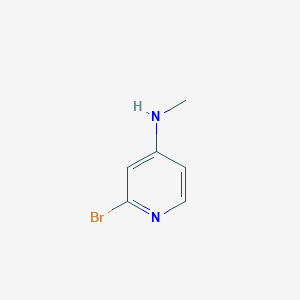
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxybenzamide](/img/structure/B2456388.png)
![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)
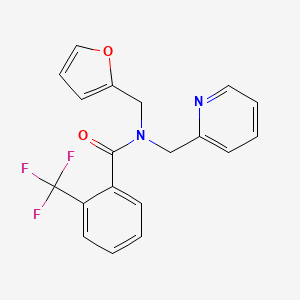
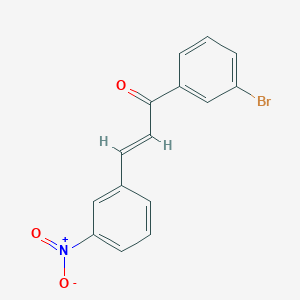
![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
